molecular formula C11H14BrNO B8060120 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine

3-[(3-Bromo-4-methylphenyl)methoxy]azetidine

Cat. No.: B8060120
M. Wt: 256.14 g/mol
InChI Key: XFYDYZSKRCVGDU-UHFFFAOYSA-N
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Description

3-[(3-Bromo-4-methylphenyl)methoxy]azetidine is a four-membered azetidine ring derivative functionalized with a 3-bromo-4-methylbenzyl ether group. This compound is synthesized via alkylation reactions of azetidinols with benzyl bromides, as demonstrated in studies optimizing yields under Brønsted acid catalysis . The bromine and methyl substituents on the phenyl ring enhance its utility as a synthetic intermediate for cross-coupling reactions and pharmacophore modification .

Properties

IUPAC Name

3-[(3-bromo-4-methylphenyl)methoxy]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-2-3-9(4-11(8)12)7-14-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYDYZSKRCVGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)COC2CNC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine typically involves the reaction of 3-bromo-4-methylphenol with azetidine derivatives. One common method is the nucleophilic substitution reaction where the phenol group reacts with azetidine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromo-4-methylphenyl)methoxy]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various arylated derivatives .

Scientific Research Applications

Applications in Scientific Research

  • Synthetic Chemistry:
    • Building Block: 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse derivatives.
  • Biological Research:
    • Cytotoxic and Antibacterial Properties: Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines and antibacterial activity against various pathogens. Its unique structure allows it to interact with biological targets, potentially inhibiting specific enzymes or receptors .
  • Medicinal Chemistry:
    • Drug Development: The compound is being explored for its potential use in drug development due to its structural features that may enhance binding affinity to biological targets. Research suggests that modifications to the azetidine ring can lead to compounds with improved pharmacological profiles .
  • Material Science:
    • Specialty Chemicals Production: In industrial applications, 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine is utilized in the production of specialty chemicals and materials thanks to its reactivity and ability to form stable derivatives .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of various azetidine derivatives, including 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted to evaluate the cytotoxic effects of 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine on different cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine substituent may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Varying Halogen Substituents

Substitution patterns on the benzyl group significantly influence reactivity and biological activity. For instance:

  • 3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine (CAS 1344239-88-8) replaces the methyl group with fluorine, reducing steric bulk but increasing electronegativity. Its molecular weight (260.10 g/mol) is comparable to the target compound, but the fluorine atom may alter metabolic stability .

Table 1: Physical Properties of Halogen-Substituted Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
3-[(3-Bromo-4-methylphenyl)methoxy]azetidine C₁₁H₁₄BrNO 264.14 Not provided Br, CH₃
3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine C₁₀H₁₁BrFNO 260.10 1344239-88-8 Br, F
3-(4-Chlorophenoxy)azetidine hydrochloride C₉H₁₁Cl₂NO 220.10 1019616-06-8 Cl
Influence of Ring Size: Azetidine vs. Pyrrolidine

The four-membered azetidine ring confers distinct advantages over five-membered pyrrolidines. In α4β2-nAChR binding studies, azetidine 13 (EC₅₀ = 43 nM) exhibited 2–3-fold higher potency than its pyrrolidine analog compound 18 (EC₅₀ > 100 nM). The smaller ring size enhances receptor fit and reduces conformational flexibility, improving binding affinity .

Substituent Position and Regiochemistry

Regiochemical outcomes in azetidine derivatives are critical. For example:

  • Brominated pyrazole-azetidine hybrids (e.g., 4k) form regioisomers depending on the pyrazole substitution pattern. The 5′-H pyrazole proton in 4l shows NOE correlations with azetidine protons, confirming regioselective synthesis .
  • Methoxy substituents, as in compound 24 , reduce functional activity by 2–3-fold compared to brominated analogs, likely due to decreased electron-withdrawing effects .

Biological Activity

3-[(3-Bromo-4-methylphenyl)methoxy]azetidine is a compound characterized by the presence of an azetidine ring and a substituted aromatic moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine is C12H14BrN, with a molecular weight of 256.15 g/mol. The compound features:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle.
  • Bromo and Methyl Substituents : These groups on the phenyl ring enhance the compound's reactivity and biological interactions.

The biological activity of 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine is attributed to its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The bromine substituent may enhance binding affinity due to its electronegative nature, influencing the compound's pharmacodynamics.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, affecting cellular signaling pathways.

Biological Activity Studies

Research has indicated several potential biological activities for 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine:

  • Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives exhibit antibacterial properties. Compounds structurally similar to 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine have shown activity against Gram-positive bacteria, including resistant strains such as MRSA.
  • Cytotoxicity : The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro assays indicate that it may induce apoptosis in specific cancer cells, although detailed IC50 values are yet to be established .
  • Anti-inflammatory Effects : Some azetidine derivatives have demonstrated potential anti-inflammatory properties, which could be relevant in treating conditions like arthritis or other inflammatory disorders .

Comparative Analysis

To understand the uniqueness of 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine, a comparison with similar compounds can be insightful.

Compound NameStructureBiological ActivityNotable Features
3-Bromo-4-methoxybenzaldehydeStructureModerate antibacterialLacks azetidine ring
4-Bromo-3-methylphenolStructureAntimicrobialDifferent overall structure
3-(3-Bromophenyl)methylazetidineStructureCytotoxicity in cancer cellsSimilar azetidine framework

Case Studies

Several studies have focused on the synthesis and biological evaluation of azetidine derivatives:

  • Synthesis and Anticancer Activity : A study demonstrated that azetidine derivatives could be synthesized via palladium-catalyzed reactions, yielding compounds with significant anticancer activity against various cell lines. The study emphasized the importance of substituents on the phenyl ring in modulating activity .
  • Antibacterial Screening : Another research effort screened multiple azetidine compounds for antibacterial properties, revealing that certain substitutions led to enhanced efficacy against resistant bacterial strains .

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